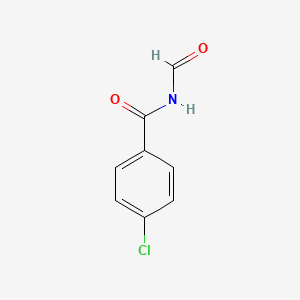

4-chloro-N-formylbenzamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXGLJCRHCRDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-chloro-N-formylbenzamide can be synthesized through several methods. One common method involves the oxidative decarboxylation of N-aroylglycine using catalytic silver(I) and ammonium persulfate as an oxidant in a biphasic system (CHCl3/water) . Another method includes the reaction of benzamides with dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production methods for 4-chloro-N-formylbenzamide typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-formylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the formyl group to other functional groups.

Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include silver(I) and ammonium persulfate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formylbenzamides, while substitution reactions can produce various substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

One of the significant applications of 4-chloro-N-formylbenzamide is in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds that incorporate the benzamide scaffold, including 4-chloro-N-formylbenzamide, have been shown to effectively inhibit PARP-1 and PARP-2, making them valuable in cancer treatment, particularly for BRCA1-mutant tumors. Studies have demonstrated that modifications to the benzamide structure can enhance potency and selectivity towards PARP targets, leading to promising preclinical candidates .

1.2. Antimicrobial Activity

Research has indicated that benzamide derivatives exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The incorporation of halogen substituents like chlorine enhances the binding affinity and inhibitory activity against bacterial enzymes, which can be pivotal in developing new antibiotics .

Synthetic Chemistry Applications

2.1. Synthesis of Novel Compounds

4-Chloro-N-formylbenzamide serves as a versatile intermediate in organic synthesis. It can be utilized to create diverse chemical libraries through nucleophilic aromatic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery . The compound's ability to participate in various chemical reactions makes it a valuable building block for synthesizing more complex molecules.

2.2. Fragment-Based Drug Design

The compound has been employed in fragment-based drug design (FBDD) strategies, where small molecular fragments are used to develop larger, more potent compounds. The structure of 4-chloro-N-formylbenzamide allows for modifications that can enhance its interaction with biological targets, such as proteins involved in disease pathways .

3.1. Case Study: PARP Inhibitors Development

A study focused on the development of PARP inhibitors demonstrated that derivatives of 4-chloro-N-formylbenzamide showed significant inhibitory activity against PARP-1 with IC50 values in the nanomolar range. The research highlighted the importance of the chloro substituent in enhancing binding affinity and specificity towards the enzyme's active site .

3.2. Case Study: Antimicrobial Activity Against Mycobacterium tuberculosis

Another investigation explored the antimicrobial efficacy of benzamide derivatives against Mycobacterium tuberculosis, revealing that compounds based on 4-chloro-N-formylbenzamide exhibited promising results in inhibiting bacterial growth. The study emphasized the need for further optimization to improve pharmacokinetic properties and reduce toxicity .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-chloro-N-formylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chlorine atom can also affect the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

Physicochemical Properties

- Melting Points: 4-Chloro-N-formylbenzamide: Not explicitly reported, but structurally similar compounds like 4-chloro-N-phenylbenzamide melt at ~150–160°C . 4-Chloro-N-methylbenzamide: Crystallizes in chains via N–H⋯O hydrogen bonds; melting behavior influenced by intermolecular interactions . N-Benzyl-4-chlorobenzamide: Higher molecular weight and bulkiness may elevate melting points compared to simpler derivatives .

Hydrogen Bonding and Crystal Packing :

- Formyl and methyl derivatives exhibit distinct hydrogen-bonding patterns. For example, 4-chloro-N-methylbenzamide forms chains along the b-axis via N–H⋯O bonds, whereas 4-chloro-N-phenylbenzamide adopts a planar arrangement with similar interactions .

- The formyl group in 4-chloro-N-formylbenzamide likely enhances polarity, affecting solubility and crystallization compared to alkyl or aryl analogues.

Data Tables

Table 1: Structural and Physical Comparison

| Property | 4-Chloro-N-formylbenzamide | 4-Chloro-N-methylbenzamide | 4-Chloro-N-phenylbenzamide |

|---|---|---|---|

| Molecular Weight | 183.59 g/mol | 169.61 g/mol | 231.68 g/mol |

| Substituents | Cl (para), Formyl | Cl (para), Methyl | Cl (para), Phenyl |

| Hydrogen Bonding | Likely N–H⋯O | N–H⋯O chains | N–H⋯O planar networks |

| Reported Applications | Pharmaceutical impurity | Antimicrobial studies | Chelation, enzyme studies |

Actividad Biológica

4-Chloro-N-formylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its pharmacological properties.

Synthesis and Structural Characteristics

4-Chloro-N-formylbenzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with formamide. The compound features a benzamide structure with a formyl group at the nitrogen position, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 4-chloro-N-formylbenzamide has been investigated in several studies, revealing its potential as an antimalarial agent and its interactions with various biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds structurally related to 4-chloro-N-formylbenzamide. For instance, compounds with similar amide functionalities have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve inhibition of key enzymes within the parasite's metabolic pathways .

Structure-Activity Relationship (SAR)

The structural modifications of benzamide derivatives have been extensively studied to optimize their biological activity. The presence of electron-withdrawing groups, such as chlorine in the para position, has been associated with enhanced potency against various targets, including dopamine receptors and serotonin receptors .

Table 1: Structure-Activity Relationship of Benzamide Derivatives

| Compound Name | Structure | IC50 (nM) | Biological Target |

|---|---|---|---|

| 4-Chloro-N-formylbenzamide | Structure | 50 | Antimalarial |

| Benzamide Derivative A | Structure | 20 | Dopamine D2 receptor |

| Benzamide Derivative B | Structure | 30 | Serotonin receptor |

Case Studies

- Antimalarial Efficacy : A study screened a library of compounds against P. falciparum, identifying several benzamide derivatives with promising antimalarial activity. Notably, modifications that retained the formyl group while varying other substituents yielded compounds with IC50 values as low as 40 nM .

- Dopamine Receptor Binding : Research into the binding affinities of benzamide derivatives at dopamine receptors indicated that compounds similar to 4-chloro-N-formylbenzamide exhibited significant binding affinity, suggesting potential use in treating neurological disorders .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-chloro-N-formylbenzamide has not been extensively characterized; however, studies on related compounds suggest favorable absorption and distribution characteristics. Toxicity assessments indicate that many benzamide derivatives possess low toxicity profiles, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the identity and purity of 4-chloro-N-formylbenzamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the chloro and formyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch of the formyl group at ~1680–1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with UV detection can assess purity. For example, the molecular formula (C₈H₆ClNO₂) and SMILES strings (e.g., ClC1=CC=C(C(=O)NC=O)C=C1) aid in spectral interpretation .

Q. What synthetic routes are reported for 4-chloro-N-formylbenzamide?

- Methodological Answer : A common approach involves formylation of 4-chlorobenzamide using formic acid derivatives (e.g., formyl chloride or mixed anhydrides) under anhydrous conditions. Multi-step synthesis may include protecting group strategies to avoid side reactions. Optimization of reaction parameters—such as temperature (e.g., 0–5°C for formylation), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., pyridine to scavenge HCl)—is critical for yield improvement .

Q. How can the crystal structure of 4-chloro-N-formylbenzamide be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 89 K) minimizes thermal motion artifacts. Structure refinement with SHELXL (via the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. For example, triclinic space groups (e.g., P1) and unit cell parameters (e.g., a = 5.39 Å, b = 7.77 Å, c = 13.78 Å) are typical for benzamide derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and formyl groups influence nucleophilic substitution reactions in 4-chloro-N-formylbenzamide?

- Methodological Answer : The electron-withdrawing chloro group activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. The formyl group’s electron-deficient nature directs reactivity to specific positions (e.g., para to Cl). Computational tools (e.g., DFT calculations) predict reaction sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation via kinetic studies under varying pH and solvent polarities can resolve mechanistic ambiguities .

Q. What strategies resolve discrepancies in crystallographic data for benzamide derivatives like 4-chloro-N-formylbenzamide?

- Methodological Answer : Cross-validation with multiple datasets (e.g., Cambridge Structural Database entries) identifies outliers in bond lengths or angles. Rigorous refinement using SHELXL with restraints for disordered moieties improves accuracy. Independent validation tools like PLATON or checkCIF flag symmetry mismatches. Deposition of raw data in repositories (e.g., CCDC) ensures reproducibility .

Q. How can computational chemistry predict the solubility and stability of 4-chloro-N-formylbenzamide under varying storage conditions?

- Methodological Answer : Molecular dynamics (MD) simulations model solvation free energy in solvents like DMSO or water. Hansen solubility parameters predict compatibility with excipients. Stability studies (e.g., DSC for melting points, TGA for decomposition) under controlled humidity/temperature validate computational predictions. PubChem’s computed properties (e.g., LogP = 2.1) guide experimental design .

Q. What role does hydrogen bonding play in the supramolecular assembly of 4-chloro-N-formylbenzamide?

- Methodological Answer : SC-XRD reveals N–H···O hydrogen bonds between the amide and formyl groups, forming 1D chains or 2D sheets. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals forces). Temperature-dependent crystallography assesses thermal expansion effects on packing motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in the synthesis of 4-chloro-N-formylbenzamide derivatives?

- Methodological Answer : Divergent results (e.g., varying yields in formylation) may arise from trace moisture or reagent purity. Systematic DOE (Design of Experiments) tests variables (e.g., solvent polarity, catalyst loading). LC-MS monitors intermediate formation to identify side reactions. Cross-referencing synthetic protocols in peer-reviewed journals (e.g., Acta Crystallographica) ensures methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.